Hg-10-102-01

Description

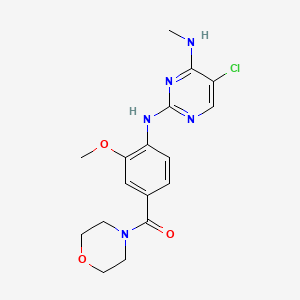

Structure

3D Structure

Properties

IUPAC Name |

[4-[[5-chloro-4-(methylamino)pyrimidin-2-yl]amino]-3-methoxyphenyl]-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN5O3/c1-19-15-12(18)10-20-17(22-15)21-13-4-3-11(9-14(13)25-2)16(24)23-5-7-26-8-6-23/h3-4,9-10H,5-8H2,1-2H3,(H2,19,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVOZZZLKJKCCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC=C1Cl)NC2=C(C=C(C=C2)C(=O)N3CCOCC3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Hg-10-102-01

Audience: Researchers, scientists, and drug development professionals.

Abstract

Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme and a promising therapeutic target in the study of Parkinson's disease (PD), with gain-of-function mutations being significant contributors to familial PD cases.[1][2] Elevated LRRK2 kinase activity is also implicated in idiopathic PD.[1] Hg-10-102-01 is a potent, selective, and brain-penetrant small molecule inhibitor of LRRK2. This document provides a comprehensive technical overview of the mechanism of action of this compound, summarizing its biochemical potency, cellular activity, and in vivo efficacy. It includes detailed experimental protocols and visual representations of key pathways and workflows to support further research and development in the field of LRRK2 inhibition.

Core Mechanism: Potent and Selective LRRK2 Kinase Inhibition

This compound functions as a direct inhibitor of the LRRK2 kinase domain.[3] Developed as a 2-anilino-4-methylamino-5-chloropyrimidine, it demonstrates high potency against both wild-type (WT) LRRK2 and its pathogenic, hyperactive G2019S mutant form.[3][4] The G2019S mutation, which accounts for a significant portion of familial PD cases, enhances LRRK2's kinase activity by two- to three-fold.[2][5] this compound effectively counteracts this hyperactivity. Its efficacy also extends to other LRRK2 variants, including the A2016T and the G2019S + A2016T double mutants.[6][7][8]

Quantitative Data: Biochemical Potency

The inhibitory activity of this compound has been quantified through in vitro biochemical assays, revealing low nanomolar potency. The compound also exhibits a degree of selectivity, with significantly lower potency against other kinases like MNK2 and MLK1.[9]

Table 1: Biochemical Potency of this compound against LRRK2 Variants and Off-Target Kinases

| Target Kinase | IC50 (nM) | Reference |

| LRRK2 (Wild-Type) | 20.3 - 23.3 | [3][7][9] |

| LRRK2 [G2019S] | 3.2 | [3][7][8][9] |

| LRRK2 [A2016T] | 153.7 | [6][7][8] |

| LRRK2 [G2019S + A2016T] | 95.9 | [6][7][8] |

| MNK2 | 600 | [9] |

| MLK1 | 2100 | [9] |

Cellular Mechanism of Action and Signaling Pathway

Within a cellular context, this compound effectively suppresses LRRK2 activity. A primary indicator of LRRK2 inhibition in cells is the reduction of autophosphorylation at key sites, specifically Serine 910 (Ser910) and Serine 935 (Ser935).[4][9] this compound induces a dose-dependent dephosphorylation at these sites in various cell lines, including HEK293, mouse Swiss 3T3, and mouse embryonic fibroblasts.[8][9]

LRRK2 exerts its downstream effects by phosphorylating a subset of Rab GTPases, including Rab8a, Rab10, and Rab12, which are crucial regulators of vesicular transport.[5][10] Furthermore, mutant LRRK2 can phosphorylate Amyloid Precursor Protein (APP), leading to increased activity of the APP Intracellular Domain (AICD) and subsequent neurotoxicity.[10] By inhibiting LRRK2, this compound blocks these pathogenic downstream signaling events. This has been shown to have functional consequences, such as reversing the neurite shortening phenotype observed in primary neuron cultures expressing G2019S-LRRK2.[11]

Quantitative Data: Cellular Activity

The cellular potency of this compound is demonstrated by its ability to inhibit LRRK2 autophosphorylation at sub-micromolar concentrations.

Table 2: Cellular Activity of this compound on LRRK2 Phosphorylation in HEK293 Cells

| LRRK2 Variant | Effective Concentration for S910/S935 Inhibition (µM) | Reference |

| Wild-Type | 0.1 - 1.0 | [4][6] |

| G2019S | 0.1 - 0.3 | [4][6] |

| A2016T | 1.0 - 3.0 | [6] |

| G2019S + A2016T | 1.0 - 3.0 | [6] |

In Vivo Efficacy: Brain Penetrance and Target Engagement

A critical feature of this compound is its ability to cross the blood-brain barrier (BBB) and engage its target in the central nervous system.[1][4][12] Pharmacodynamic studies in mice confirm that intraperitoneal (IP) administration of the compound leads to a dose-dependent inhibition of LRRK2 Ser910/Ser935 phosphorylation in the brain, as well as in peripheral tissues like the kidney and spleen.[7][9][12]

Quantitative Data: In Vivo Efficacy and Pharmacokinetics

Pharmacodynamic studies have established the doses required for target engagement in vivo. While efficacious, pharmacokinetic analyses indicate that the compound has a short half-life.[9]

Table 3: In Vivo Pharmacodynamic Efficacy of this compound in Mice (IP Dosing)

| Dose (mg/kg) | LRRK2 S910/S935 Dephosphorylation in Brain | LRRK2 S910/S935 Dephosphorylation in Kidney/Spleen | Reference |

| 10 | Partial Inhibition | Substantial Inhibition | [9][12] |

| 30 | Partial Inhibition | Substantial Inhibition | [9][12] |

| 50 | Near-Complete Inhibition | Near-Complete Inhibition | [9][12] |

| 100 | Near-Complete Inhibition | Near-Complete Inhibition | [9][12] |

Table 4: Pharmacokinetic Parameters of this compound in Male C57BL/6 Mice

| Parameter | Value | Dosing | Reference |

| Bioavailability (%F) | 67% | 10 mg/kg, PO | [9] |

| Half-life (t½) | 0.13 hours | 1 mg/kg, IV | [9] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound.

In Vitro Kinase Inhibition Assay

-

Objective: To determine the IC50 of this compound against LRRK2 and its mutants.

-

Methodology:

-

Prepare a reaction mixture containing recombinant LRRK2 enzyme (e.g., GST-LRRK2 1326–2527), a kinase buffer, 100 µM ATP, and a suitable peptide substrate (e.g., 20 µM Nictide).[4]

-

Dispense the reaction mixture into a multi-well plate.

-

Prepare serial dilutions of this compound in DMSO and add to the wells. Include DMSO-only wells as a negative control (100% activity).

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction and quantify the remaining ATP using a luminescence-based detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Measure luminescence using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

-

Plot the inhibition data against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value.

-

Cell-Based LRRK2 Autophosphorylation Assay

-

Objective: To measure the inhibition of LRRK2 Ser910/Ser935 phosphorylation in cells.

-

Methodology:

-

Culture cells (e.g., HEK293 stably expressing LRRK2, or Swiss 3T3 with endogenous LRRK2) in appropriate growth media.

-

Treat the cells with varying concentrations of this compound (e.g., 0-3 µM) for a fixed duration (e.g., 90 minutes).[9]

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies specific for phospho-Ser935 LRRK2, phospho-Ser910 LRRK2, and total LRRK2 overnight at 4°C.[4]

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify band intensities and normalize the phospho-LRRK2 signal to the total LRRK2 signal.

-

In Vivo Pharmacodynamic Analysis

-

Objective: To assess the inhibition of LRRK2 phosphorylation in mouse tissues.

-

Methodology:

-

Administer this compound to mice via intraperitoneal (IP) injection at various doses (e.g., 10, 30, 50, 100 mg/kg).[12]

-

After a set time (e.g., 1-2 hours), humanely euthanize the mice and perfuse with saline.

-

Dissect and collect tissues of interest (brain, kidney, spleen) and snap-freeze them in liquid nitrogen.[4][12]

-

Homogenize the tissues in lysis buffer and prepare lysates as described in Protocol 4.2.

-

Perform Western blot analysis as detailed in Protocol 4.2 to determine the levels of p-Ser910/p-Ser935 LRRK2 and total LRRK2.

-

Analyze the dose-response relationship between this compound administration and LRRK2 dephosphorylation in each tissue.

-

Conclusion

This compound is a well-characterized LRRK2 inhibitor that has proven invaluable for preclinical research. Its mechanism of action is centered on the potent and selective inhibition of LRRK2 kinase activity. It effectively suppresses LRRK2 autophosphorylation and downstream signaling in both cellular and in vivo models, demonstrating crucial blood-brain barrier penetration and target engagement in the CNS. While its pharmacokinetic profile may present challenges for clinical development, its robust activity and established protocols make it a vital tool for elucidating the physiological and pathological functions of LRRK2 and for validating LRRK2 as a therapeutic target for Parkinson's disease.[13]

References

- 1. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]

- 2. Recent advances in targeting LRRK2 for Parkinson’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. caymanchem.com [caymanchem.com]

- 8. apexbt.com [apexbt.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. scienceofparkinsons.com [scienceofparkinsons.com]

- 11. academic.oup.com [academic.oup.com]

- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 13. Development of Selective LRRK2 Inhibitors | Parkinson's Disease [michaeljfox.org]

The Kinase LRRK2: Primary Target of Compound Hg-10-102-01

For Immediate Release

Dateline: November 6, 2025

Hg-10-102-01 is a potent and selective small-molecule inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key enzyme implicated in the pathogenesis of Parkinson's disease. This technical guide provides a comprehensive overview of the targeting profile of this compound, including its activity against wild-type and mutant forms of LRRK2, its effects on downstream signaling, and detailed experimental methodologies.

Quantitative Analysis of this compound Potency

This compound demonstrates high potency against wild-type LRRK2 and several of its clinically relevant mutants. The compound is particularly effective against the G2019S mutant, which is one of the most common causes of familial Parkinson's disease.[1] The inhibitory activity of this compound is summarized in the table below.

| Target | IC50 (nM) |

| Wild-type LRRK2 | 20.3 nM, 23.3 nM[2][3][4][5][6] |

| LRRK2 (G2019S mutant) | 3.2 nM[2][3][5][6] |

| LRRK2 (A2016T mutant) | 153.7 nM, 153 nM[5][6] |

| LRRK2 (G2019S + A2016T double mutant) | 95.9 nM[6] |

| MNK2 | 600 nM (0.6 µM)[3] |

| MLK1 | 2100 nM (2.1 µM)[3] |

Mechanism of Action and Cellular Effects

This compound exerts its inhibitory effect by targeting the kinase activity of LRRK2. This leads to a dose-dependent reduction in the phosphorylation of LRRK2 at key autophosphorylation sites, namely Serine 910 (Ser910) and Serine 935 (Ser935).[3][4][5] This dephosphorylation has been observed in various cell-based assays, including HEK293 cells stably expressing wild-type or mutant LRRK2, as well as in mouse Swiss 3T3 cells and mouse embryonic fibroblasts with endogenous LRRK2.[3]

Furthermore, this compound has been shown to be brain-penetrant, a crucial characteristic for therapeutic agents targeting neurodegenerative diseases.[3][7][8] Following intraperitoneal administration in mice, the compound effectively inhibits LRRK2 phosphorylation in the brain, as well as in peripheral organs like the kidney and spleen.[4][6][8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the LRRK2 signaling pathway and a typical experimental workflow for evaluating the efficacy of this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay

A standard in vitro kinase assay is employed to determine the IC50 values of this compound against LRRK2 and its mutants. The protocol involves the following key steps:

-

Reagents: Recombinant LRRK2 enzyme (wild-type or mutant), a suitable kinase substrate (e.g., LRRKtide), ATP, and this compound at various concentrations.

-

Reaction: The kinase reaction is initiated by adding ATP to a mixture of the LRRK2 enzyme, substrate, and inhibitor in a reaction buffer.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

Detection: The extent of substrate phosphorylation is quantified. This can be achieved using methods such as radiometric assays (incorporation of ³²P-ATP) or luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell-Based LRRK2 Autophosphorylation Assay

This assay is used to assess the ability of this compound to inhibit LRRK2 activity within a cellular context.

-

Cell Culture: HEK293 cells are stably transfected to express wild-type or mutant forms of LRRK2, often with a tag such as GFP for easier detection.[9]

-

Compound Treatment: The cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a defined period (e.g., 90 minutes).[9]

-

Cell Lysis: After treatment, the cells are washed and then lysed to release the cellular proteins.

-

Immunoblotting: The cell lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated LRRK2 (pSer910 and pSer935) and total LRRK2.

-

Detection and Analysis: Following incubation with appropriate secondary antibodies, the protein bands are visualized using a suitable detection method (e.g., chemiluminescence). The band intensities are quantified to determine the ratio of phosphorylated LRRK2 to total LRRK2 at each inhibitor concentration.

Future Directions

The potent and selective inhibition of LRRK2 by this compound makes it a valuable research tool for elucidating the role of LRRK2 in both normal physiology and in the context of Parkinson's disease.[7] Its brain-penetrant nature further enhances its utility for in vivo studies.[8] The compound has also served as a scaffold for the development of more advanced therapeutic modalities, such as PROTAC (Proteolysis Targeting Chimera) degraders of LRRK2, which aim to not only inhibit but also eliminate the target protein.[10]

References

- 1. Brain Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | LRRK2 | TargetMol [targetmol.com]

- 5. This compound | LRRK2 inhibitor | Probechem Biochemicals [probechem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. dovepress.com [dovepress.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

Hg-10-102-01: A Technical Whitepaper on a Potent and Brain-Penetrant LRRK2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Hg-10-102-01, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, making LRRK2 a key therapeutic target. This guide details the biochemical and cellular activity of this compound, its in vivo efficacy, and the experimental protocols used for its characterization.

Core Data Presentation

The following tables summarize the quantitative data for this compound, facilitating a clear comparison of its inhibitory activity and pharmacokinetic properties.

Table 1: In Vitro Inhibitory Activity of this compound against LRRK2 and Other Kinases

| Target | IC50 (nM) | Assay Conditions |

| Wild-Type LRRK2 | 20.3[1][2], 23.3[3] | Recombinant human LRRK2, Nictide substrate, 100 µM ATP |

| LRRK2 (G2019S) | 3.2[1][2][3] | Recombinant human LRRK2 mutant, Nictide substrate, 100 µM ATP |

| LRRK2 (A2016T) | 153.7[2] | Recombinant human LRRK2 mutant, Nictide substrate, 100 µM ATP |

| LRRK2 (G2019S + A2016T) | 95.9 | Recombinant human LRRK2 mutant, Nictide substrate, 100 µM ATP |

| MNK2 | 600 | [ATP] = 100 µM |

| MLK1 | 2100 | [ATP] = 100 µM |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Endpoint | IC50 / Effective Concentration |

| HEK293 (stably expressing wild-type GFP-LRRK2) | Western Blot | Inhibition of Ser910/Ser935 phosphorylation | Dose-dependent inhibition from 0.03-1 µM[2] |

| HEK293 (stably expressing GFP-LRRK2[G2019S]) | Western Blot | Inhibition of Ser910/Ser935 phosphorylation | Dose-dependent inhibition from 0.03-1 µM[2] |

| HEK293 (stably expressing GFP-LRRK2[A2016T]) | Western Blot | Dephosphorylation of Ser910/Ser935 | 1-3 µM[2] |

| HEK293 (stably expressing GFP-LRRK2[A2016T + G2019S]) | Western Blot | Dephosphorylation of Ser910/Ser935 | 1-3 µM[2] |

| Mouse Swiss 3T3 cells | Western Blot | Dephosphorylation of endogenous LRRK2 at Ser910/Ser935 | Dose-dependent |

| Mouse embryonic fibroblast cells | Western Blot | Dephosphorylation of endogenous LRRK2 at Ser910/Ser935 | Dose-dependent |

Table 3: In Vivo Pharmacokinetics and Target Engagement of this compound in Mice

| Parameter | Value | Dosing |

| Oral Bioavailability (%F) | 67% | 10 mg/kg PO |

| Half-life (t1/2) | 0.13 h | 1 mg/kg IV |

| Brain LRRK2 pSer910/Ser935 Inhibition | Partial | 10 and 30 mg/kg IP |

| Brain LRRK2 pSer910/Ser935 Inhibition | Near Complete | 50 and 100 mg/kg IP[1] |

| Kidney LRRK2 pSer910/Ser935 Inhibition | Significant | 0-100 mg/kg IP[1] |

| Spleen LRRK2 pSer910/Ser935 Inhibition | Significant | 0-100 mg/kg IP[1] |

LRRK2 Signaling Pathway and Mechanism of Action

LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. Its signaling is complex, involving multiple upstream regulators and downstream effectors. Pathogenic mutations, such as G2019S, enhance its kinase activity, leading to neuronal toxicity. This compound acts as an ATP-competitive inhibitor of the LRRK2 kinase domain. Inhibition of LRRK2 kinase activity by this compound leads to the dephosphorylation of key regulatory sites on LRRK2 itself, such as Ser910 and Ser935. This dephosphorylation disrupts the interaction of LRRK2 with 14-3-3 proteins, altering its cellular localization and activity.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro LRRK2 Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a luminescent-based assay to measure the kinase activity of LRRK2 and the inhibitory effect of compounds like this compound.

Materials:

-

Recombinant LRRK2 (wild-type or mutant)

-

LRRK2 Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[4]

-

Substrate (e.g., LRRKtide)

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add 1 µL of the inhibitor dilutions or DMSO (vehicle control) to the wells of a 384-well plate.[4]

-

Prepare the LRRK2 enzyme solution in kinase buffer and add 2 µL to each well.[4]

-

Prepare the substrate/ATP mix in kinase buffer and add 2 µL to each well to initiate the reaction.[4]

-

Incubate the plate at room temperature for 120 minutes.[4]

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[4]

-

Incubate at room temperature for 40 minutes.[4]

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[4]

-

Incubate at room temperature for 30 minutes.[4]

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition relative to the DMSO control and determine the IC50 value.

Cellular LRRK2 Ser910/Ser935 Phosphorylation Assay (Western Blot)

This protocol outlines the steps to assess the ability of this compound to inhibit LRRK2 phosphorylation in a cellular context.

Materials:

-

HEK293 cells stably expressing GFP-LRRK2 (wild-type or mutant)

-

Cell culture medium and reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-pSer935-LRRK2, anti-pSer910-LRRK2, anti-total LRRK2, anti-GFP, and a loading control (e.g., anti-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Plate HEK293 cells expressing GFP-LRRK2 in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (e.g., 0.03-3 µM) or DMSO for 90 minutes.[1]

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated LRRK2 levels to total LRRK2 and the loading control.

In Vivo LRRK2 Target Engagement in Mice

This protocol describes how to evaluate the ability of this compound to inhibit LRRK2 phosphorylation in the brain and peripheral tissues of mice.

References

The Role of Hg-10-102-01 in Parkinson's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra.[1] A significant genetic contributor to both familial and sporadic forms of PD is mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene.[1] The G2019S mutation, in particular, is the most common and leads to increased LRRK2 kinase activity, making it a key therapeutic target.[1] Hg-10-102-01 is a potent, selective, and brain-penetrant inhibitor of LRRK2 that has emerged as a valuable tool in the preclinical investigation of PD.[2][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and its place in the LRRK2 signaling pathway.

Mechanism of Action

This compound is a 2-anilino-4-methylamino-5-chloropyrimidine that acts as a Type I ATP-competitive inhibitor of LRRK2.[3][4] It effectively blocks the kinase activity of both wild-type LRRK2 and its pathogenic mutants, most notably the G2019S variant.[2][5] The inhibition of LRRK2 kinase activity by this compound leads to a reduction in the phosphorylation of LRRK2 itself at key autophosphorylation sites, such as Ser910 and Ser935, as well as downstream substrates like Rab10.[2][4] This dephosphorylation serves as a reliable biomarker for target engagement in both cellular and in vivo models.[2][4]

Quantitative Data

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against LRRK2 Variants [1][2][5][6]

| LRRK2 Variant | IC50 (nM) |

| Wild-Type | 20.3 - 23.3 |

| G2019S | 3.2 |

| A2016T | 153.7 |

| G2019S + A2016T | 95.9 |

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Male C57BL/6 Mice [2]

| Parameter | Value | Dosing Route |

| Bioavailability (%F) | 67 | Oral (PO) |

| Half-life (t1/2) | 0.13 h | Intravenous (IV) |

| Plasma Exposure (AUC) | 502 h*ng/mL | Oral (PO) |

Table 3: In Vivo Inhibition of LRRK2 Phosphorylation in Mice by this compound [2]

| Dose (mg/kg, IP) | Tissue | Inhibition of Ser910/Ser935 Phosphorylation |

| 10 | Brain | Partial |

| 30 | Brain | Partial |

| 50 | Brain, Kidney, Spleen | Near Complete |

| 100 | Brain, Kidney, Spleen | Near Complete |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

In Vitro LRRK2 Kinase Assay (Radiometric)

This protocol is adapted from standard radiometric kinase assays and is suitable for determining the IC50 of this compound.

Materials:

-

Recombinant LRRK2 (wild-type or mutant)

-

Myelin Basic Protein (MBP) as a substrate

-

This compound

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.1% Triton X-100)

-

[γ-32P]ATP

-

10% SDS

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a reaction tube, combine recombinant LRRK2, MBP, and the kinase assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the reaction tubes and pre-incubate for 10 minutes at 30°C.

-

Initiate the kinase reaction by adding [γ-32P]ATP.

-

Incubate the reaction for 30 minutes at 30°C.

-

Stop the reaction by adding 10% SDS.

-

Spot the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Air dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using appropriate software.

Cellular LRRK2 Phosphorylation Assay in HEK293 Cells

This protocol describes the assessment of LRRK2 autophosphorylation in a cellular context.

Materials:

-

HEK293 cells stably expressing GFP-LRRK2 (wild-type or mutant)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-pSer935-LRRK2, anti-pSer910-LRRK2, anti-LRRK2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

ECL detection reagents

-

Western blotting equipment

Procedure:

-

Plate HEK293 cells expressing GFP-LRRK2 and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (or DMSO as a control) for 90 minutes.[2]

-

Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Prepare samples for SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Develop the blot using ECL reagents and visualize the bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the phosphorylated LRRK2 levels to total LRRK2 and the loading control.

In Vivo LRRK2 Phosphorylation Analysis in Mouse Brain

This protocol details the procedure for assessing the in vivo efficacy of this compound.

Materials:

-

C57BL/6 mice

-

This compound

-

Vehicle solution (e.g., DMSO/Cremophor/saline)

-

Tissue homogenization buffer

-

Western blotting reagents (as described in the cellular assay)

Procedure:

-

Administer this compound to mice via intraperitoneal (IP) injection at the desired doses.[2]

-

At a specified time point post-injection (e.g., 1 hour), euthanize the mice and harvest the brains.

-

Rapidly dissect the brain tissue and homogenize it in ice-cold homogenization buffer.

-

Proceed with western blotting as described in the cellular LRRK2 phosphorylation assay protocol to analyze the levels of pSer935-LRRK2, pSer910-LRRK2, and total LRRK2.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the LRRK2 signaling pathway and a typical experimental workflow for evaluating this compound.

Caption: LRRK2 signaling pathway in Parkinson's disease and the inhibitory action of this compound.

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a critical research tool for dissecting the role of LRRK2 in Parkinson's disease. Its high potency, selectivity, and ability to penetrate the blood-brain barrier allow for robust in vitro and in vivo studies. The data and protocols presented in this guide are intended to facilitate further research into LRRK2-targeted therapies for Parkinson's disease, with this compound serving as a benchmark compound for these investigations. The optimization of compounds based on the this compound scaffold has already led to the development of next-generation LRRK2 inhibitors with improved pharmacokinetic properties, highlighting the foundational importance of this molecule in the field.[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Mapping the LRRK2 Signaling Pathway and Its Interplay with Other Parkinson’s Disease Components | Parkinson's Disease [michaeljfox.org]

- 3. The Role of LRRK2 in Neurodegeneration of Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]

- 6. promega.de [promega.de]

Hg-10-102-01: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Hg-10-102-01, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). This document includes detailed experimental protocols and data presented in a structured format to facilitate research and development efforts in the field of neurodegenerative diseases, particularly Parkinson's disease.

Chemical Structure and Properties

This compound, with the chemical name (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone, is a small molecule inhibitor of LRRK2. Its key identifiers and physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (4-((5-chloro-4-(methylamino)pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone |

| CAS Number | 1351758-81-0 |

| Molecular Formula | C₁₇H₂₀ClN₅O₃ |

| Molecular Weight | 377.83 g/mol |

| SMILES | COC1=CC(=CC=C1NC1=NC(NC)=C(Cl)C=N1)C(=O)N1CCOCC1 |

| InChI Key | YEVOZZZLKJKCCD-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Appearance | Solid Powder |

| Purity | ≥98% |

| Solubility | DMSO: up to 100 mM |

| Storage | Dry, dark at -20°C for up to 1 year |

Pharmacological Properties

This compound is a highly potent, ATP-competitive inhibitor of LRRK2, demonstrating selectivity for both the wild-type enzyme and the pathogenic G2019S mutant, which is commonly associated with Parkinson's disease.[1][2][3] The compound has been shown to be brain-penetrant, a critical feature for targeting neurological disorders.[1]

Table 3: In Vitro Inhibitory Activity of this compound against LRRK2

| Target | IC₅₀ (nM) |

| LRRK2 (Wild-Type) | 20.3[4] |

| LRRK2 (G2019S Mutant) | 3.2[4] |

| LRRK2 (A2016T Mutant) | 153[2] |

| LRRK2 (G2019S + A2016T Mutant) | 95.9[2] |

This compound also exhibits inhibitory activity against other kinases at higher concentrations, with IC₅₀ values of 0.6 µM for MNK2 and 2.1 µM for MLK1.[4]

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for the binding site in the kinase domain of LRRK2. This inhibition leads to a dose-dependent reduction in the phosphorylation of LRRK2 at key autophosphorylation sites, such as Ser910 and Ser935, in both cellular and in vivo models.[1][4] The dephosphorylation of these sites is a reliable biomarker of LRRK2 kinase activity inhibition.

Signaling Pathway

LRRK2 is a complex, multi-domain protein that functions as a kinase and a GTPase. Its kinase activity is implicated in various cellular processes, and its dysregulation is a key factor in the pathogenesis of Parkinson's disease. This compound, by inhibiting LRRK2 kinase activity, modulates these downstream signaling events.

Caption: LRRK2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from commercially available reagents. A plausible synthetic route is outlined below, based on related syntheses.

Caption: General synthetic workflow for this compound.

Protocol:

-

Synthesis of Intermediate A: React 2,4,5-trichloropyrimidine with methylamine to selectively substitute one chlorine atom.

-

Synthesis of Intermediate B: Couple the product from Step 1 with 3-methoxy-4-nitroaniline under appropriate coupling conditions.

-

Reduction of Nitro Group: Reduce the nitro group of the coupled product to an amine using a standard reducing agent (e.g., iron powder in acetic acid or catalytic hydrogenation).

-

Amide Coupling: React the resulting aniline derivative with morpholine-4-carbonyl chloride or a similar activated morpholine species to form the final product, this compound.

-

Purification: Purify the final compound using column chromatography or recrystallization.

Note: This is a generalized protocol. Specific reaction conditions, solvents, and catalysts should be optimized based on laboratory-scale experiments.

In Vitro LRRK2 Kinase Inhibition Assay

This protocol describes a method to determine the IC₅₀ of this compound against LRRK2 using a luminescence-based kinase assay.

Materials:

-

Recombinant LRRK2 enzyme (wild-type or mutant)

-

LRRK2-specific substrate peptide (e.g., LRRKtide)

-

ATP

-

This compound

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Protocol:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 2 µL of LRRK2 enzyme solution to each well.

-

Add 2 µL of a mixture of LRRK2 substrate and ATP to each well to initiate the kinase reaction.

-

Incubate the plate at room temperature for 60-120 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert the newly synthesized ADP to ATP and then to a luminescent signal.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Cellular LRRK2 Autophosphorylation Assay

This protocol details the assessment of this compound's effect on LRRK2 autophosphorylation in a cellular context using Western blotting.

Materials:

-

HEK293 cells stably expressing LRRK2 (wild-type or mutant)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-pSer935-LRRK2, anti-total LRRK2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Plate HEK293-LRRK2 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 3 µM) or DMSO for 90 minutes.

-

Wash the cells with ice-cold PBS and lyse them with 100 µL of lysis buffer per well.

-

Scrape the cells and collect the lysates. Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatants using a BCA assay.

-

Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (anti-pSer935-LRRK2 and anti-total LRRK2, typically overnight at 4°C).

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the pSer935-LRRK2 signal to the total LRRK2 signal.

In Vivo Mouse Pharmacodynamic Study

This protocol outlines a procedure to evaluate the in vivo efficacy of this compound in inhibiting LRRK2 phosphorylation in mice.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound

-

Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

-

Syringes and needles for intraperitoneal (IP) injection

-

Anesthesia (e.g., isoflurane)

-

Dissection tools

-

Liquid nitrogen

-

Tissue homogenization buffer and equipment

-

Western blotting reagents (as described in section 4.3)

Protocol:

-

Acclimate mice to the housing conditions for at least one week.

-

Prepare a formulation of this compound in the vehicle at the desired concentrations for dosing (e.g., 10, 30, 50, 100 mg/kg).

-

Administer a single dose of this compound or vehicle to the mice via IP injection.

-

At a specified time point post-dosing (e.g., 1-2 hours), euthanize the mice by an approved method.

-

Rapidly dissect tissues of interest (e.g., brain, kidney, spleen) and snap-freeze them in liquid nitrogen.

-

Store the tissues at -80°C until analysis.

-

Homogenize the frozen tissues in lysis buffer and prepare protein lysates as described in section 4.3.

-

Perform Western blot analysis to determine the levels of pSer935-LRRK2 and total LRRK2 in the tissue lysates.

-

Analyze the data to assess the dose-dependent inhibition of LRRK2 phosphorylation in different tissues.

Caption: Experimental workflow for in vivo pharmacodynamic studies of this compound.

References

Cellular Effects of LRRK2 Inhibition by Hg-10-102-01: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cellular effects of Hg-10-102-01, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2). LRRK2 is a key therapeutic target in Parkinson's disease, and understanding the cellular consequences of its inhibition is crucial for advancing drug development efforts. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways.

Core Concepts: LRRK2 and the Rationale for Inhibition

Leucine-Rich Repeat Kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity.[1][2] Mutations in the LRRK2 gene are one of the most common genetic causes of both familial and sporadic Parkinson's disease.[3] The G2019S mutation, located within the kinase domain, is particularly prevalent and leads to a pathogenic increase in LRRK2 kinase activity.[4][5] This hyperactivity is thought to contribute to the neurodegeneration observed in Parkinson's disease, making the development of LRRK2 kinase inhibitors a promising therapeutic strategy.[5]

This compound is a brain-penetrant small molecule inhibitor designed to target the kinase activity of LRRK2.[5][6] Its cellular effects are primarily mediated through the direct inhibition of LRRK2's catalytic function, leading to a reduction in the phosphorylation of LRRK2 itself and its downstream substrates.

Quantitative Data: Potency and Selectivity of this compound

The efficacy of a kinase inhibitor is defined by its potency (how much of the drug is needed to achieve a certain level of inhibition) and selectivity (its specificity for the intended target over other kinases). This compound has been characterized in various biochemical and cellular assays to determine these parameters.

| Target | IC50 (nM) | Assay Type | Reference |

| LRRK2 (wild-type) | 20.3 | Biochemical | [6][7][8][9][10] |

| LRRK2 (G2019S mutant) | 3.2 | Biochemical | [6][7][8][10][11] |

| LRRK2 (A2016T mutant) | 153.7 | Biochemical | [8][10] |

| LRRK2 (G2019S + A2016T mutant) | 95.9 | Biochemical | [8][10] |

| MNK2 | 600 | Biochemical | [6] |

| MLK1 | 2100 | Biochemical | [6] |

Table 1: Biochemical Potency and Selectivity of this compound. The half-maximal inhibitory concentration (IC50) values of this compound against wild-type and various mutant forms of LRRK2, as well as select off-target kinases.

In cellular assays, the inhibitory activity of this compound is often measured by its ability to reduce the phosphorylation of LRRK2 at key autophosphorylation sites, such as Serine 910 (Ser910) and Serine 935 (Ser935).

| Cell Line | LRRK2 Form | Effect | Concentration | Reference |

| HEK293 | Wild-type (overexpressed) | Dose-dependent inhibition of Ser910/Ser935 phosphorylation | Substantially inhibits at 0.1–0.3 µM | [5][6][7] |

| HEK293 | G2019S mutant (overexpressed) | Dose-dependent inhibition of Ser910/Ser935 phosphorylation | Substantially inhibits at 0.1–0.3 µM | [5][6][7] |

| Swiss 3T3 | Endogenous | Dose-dependent dephosphorylation of Ser910/Ser935 | - | [6] |

| Mouse Embryonic Fibroblasts | Endogenous | Dose-dependent dephosphorylation of Ser910/Ser935 | - | [6] |

Table 2: Cellular Activity of this compound. Summary of the observed effects of this compound on LRRK2 phosphorylation in various cell lines.

LRRK2 Signaling Pathway and the Impact of this compound

LRRK2 is involved in a number of cellular processes, including vesicular trafficking, autophagy, and cytoskeletal dynamics.[1] A key downstream signaling event is the phosphorylation of a subset of Rab GTPases, with Rab10 being a well-established substrate.[4] The phosphorylation of Rab10 by LRRK2 is a critical event that is disrupted by LRRK2 kinase inhibitors.

Figure 1: LRRK2 Signaling and Inhibition. This diagram illustrates the normal phosphorylation of Rab10 by active LRRK2 and how this compound inhibits this process, leading to the restoration of normal vesicular trafficking.

Experimental Workflows and Protocols

The following sections provide detailed methodologies for key experiments used to characterize the cellular effects of this compound.

LRRK2 Kinase Activity Assay

This protocol describes a general method to measure the kinase activity of purified LRRK2 and assess the inhibitory potential of compounds like this compound.

Figure 2: LRRK2 Kinase Assay Workflow. A step-by-step workflow for determining the in vitro inhibitory activity of this compound on LRRK2.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

-

Dilute purified LRRK2 enzyme (wild-type or mutant) to the desired concentration in kinase buffer.

-

Prepare a substrate/ATP mix containing LRRKtide peptide substrate and ATP at a concentration close to the Kₘ for ATP.

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 1 µL of diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Add 2 µL of diluted LRRK2 enzyme to each well.

-

Incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.

-

Incubate the reaction for a defined period (e.g., 60-120 minutes) at room temperature.

-

-

Signal Detection (using ADP-Glo™ as an example):

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cellular LRRK2 Dephosphorylation Assay (Immunoblotting)

This protocol outlines the steps to assess the effect of this compound on the phosphorylation status of LRRK2 in cultured cells.

Figure 3: Cellular Dephosphorylation Assay Workflow. A detailed workflow for assessing the in-cell activity of this compound by immunoblotting for phosphorylated LRRK2.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Plate HEK293 cells stably expressing the desired LRRK2 construct (e.g., wild-type or G2019S) in 6-well plates.

-

Allow cells to adhere and grow to approximately 80-90% confluency.

-

Treat the cells with a range of concentrations of this compound (e.g., 0.01 to 3 µM) or DMSO as a vehicle control for 90 minutes.[6][12]

-

-

Cell Lysis:

-

Wash the cells once with ice-cold PBS.

-

Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Separate the proteins on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for phosphorylated LRRK2 (pSer910, pSer935), total LRRK2, and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane extensively with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using image analysis software.

-

Normalize the intensity of the phospho-LRRK2 bands to the total LRRK2 bands to determine the relative phosphorylation level.

-

Conclusion

This compound is a potent and selective inhibitor of LRRK2 kinase activity with demonstrated efficacy in both biochemical and cellular assays. It effectively reduces the phosphorylation of wild-type and pathogenic mutant forms of LRRK2, as well as the downstream substrate Rab10. The ability of this compound to penetrate the brain and inhibit LRRK2 in vivo makes it a valuable tool for Parkinson's disease research and a promising candidate for further therapeutic development. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers working to further elucidate the cellular effects of LRRK2 inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Quantitative Immunoblotting Analysis of LRRK2 Signalling Pathway [protocols.io]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. A leucine‐rich repeat kinase 2 (LRRK2) pathway biomarker characterization study in patients with Parkinson's disease with and without LRRK2 mutations and healthy controls - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Development of an enzyme-linked immunosorbent assay for detection of cellular and in vivo LRRK2 S935 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Multiple Pathways of LRRK2-G2019S/Rab10 Interaction in Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide on Hg-10-102-01 and the LRRK2 G2019S Mutant

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucine-rich repeat kinase 2 (LRRK2) is a large, multidomain protein that has garnered significant attention in the field of neurodegenerative disease research, particularly Parkinson's disease (PD). Mutations in the LRRK2 gene are the most common cause of familial PD and are also implicated in sporadic cases. The G2019S mutation, located in the kinase domain, is the most prevalent of these mutations and leads to a hyperactive kinase state. This has positioned LRRK2 as a key therapeutic target, with the development of potent and selective inhibitors being a major focus of drug discovery efforts.

This technical guide provides a comprehensive overview of Hg-10-102-01, a potent and brain-penetrant LRRK2 inhibitor, and its interaction with the pathogenic LRRK2 G2019S mutant. We will delve into its mechanism of action, present key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.

This compound: A Potent LRRK2 Inhibitor

This compound is a 2,4-diaminopyrimidine derivative that acts as a potent, ATP-competitive inhibitor of LRRK2.[1] Its ability to cross the blood-brain barrier makes it a valuable tool for in vivo studies and a promising scaffold for the development of therapeutics for Parkinson's disease.[2]

Quantitative Data

The inhibitory activity of this compound has been characterized against wild-type LRRK2 and various pathogenic mutants. The G2019S mutation, which enhances kinase activity, shows increased sensitivity to inhibition by this compound.

| Target | IC50 (nM) | Reference |

| Wild-Type LRRK2 | 20.3 | [3][4][5] |

| LRRK2 G2019S | 3.2 | [3][4][5] |

| LRRK2 A2016T | 153.7 | [1][5] |

| LRRK2 G2019S/A2016T | 95.9 | [1][5] |

| MNK2 | 600 | [3] |

| MLK1 | 2100 | [3] |

LRRK2 G2019S Signaling Pathway and Mechanism of Inhibition

The G2019S mutation enhances the kinase activity of LRRK2, leading to the hyperphosphorylation of its substrates and downstream cellular dysfunction. Key substrates of LRRK2 include a subset of Rab GTPases, which are crucial regulators of vesicular trafficking. The phosphorylation of these Rab proteins by LRRK2 can modulate their function and contribute to the pathogenic cascade in Parkinson's disease. This compound, by competing with ATP for the kinase's active site, effectively blocks this phosphorylation event.

A critical readout of LRRK2 kinase activity in cells is the autophosphorylation of LRRK2 at serine residues, particularly Ser910 and Ser935. Inhibition of LRRK2 activity by compounds like this compound leads to the dephosphorylation of these sites.[3][4]

References

- 1. Western blotting for LRRK2 signalling in macrophages [protocols.io]

- 2. An integrated transcriptomics and proteomics analysis reveals functional endocytic dysregulation caused by mutations in LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. parkinsonsroadmap.org [parkinsonsroadmap.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Hg-10-102-01 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hg-10-102-01 is a potent, selective, and brain-penetrable inhibitor of Leucine-rich repeat kinase 2 (LRRK2).[1] Activating mutations in the LRRK2 gene are linked to an increased risk of Parkinson's disease, making LRRK2 a significant therapeutic target. This compound serves as a critical tool for studying the cellular functions of LRRK2 and for the development of potential therapeutic agents. These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its impact on cell viability and LRRK2 phosphorylation.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the kinase activity of LRRK2. This inhibition prevents the autophosphorylation of LRRK2 and the phosphorylation of its downstream substrates. A key pharmacodynamic marker of LRRK2 inhibition is the dephosphorylation of serine residues 910 (Ser910) and 935 (Ser935) on the LRRK2 protein.[1][2]

Data Presentation

In Vitro Kinase Inhibition

| Target | IC50 (nM) |

| Wild-type LRRK2 | 20.3[1] |

| LRRK2 [G2019S] | 3.2[1][3] |

| MNK2 | 600 |

| MLK1 | 2100 |

Cellular Activity

| Cell Line | Treatment | Effect |

| HEK293 cells (stably expressing wild-type LRRK2) | 0-3 µM this compound for 90 min | Dose-dependent inhibition of Ser910 and Ser935 phosphorylation.[1][2] |

| HEK293 cells (stably expressing LRRK2[G2019S]) | 0-3 µM this compound for 90 min | Dose-dependent inhibition of Ser910 and Ser935 phosphorylation.[1][2] |

| Mouse Swiss 3T3 cells | Increasing doses of this compound | Dose-dependent dephosphorylation of endogenous LRRK2 at Ser910 and Ser935. |

| Mouse embryonic fibroblast cells | Increasing doses of this compound | Dose-dependent dephosphorylation of endogenous LRRK2 at Ser910 and Ser935. |

Experimental Protocols

Cell Culture and Maintenance of HEK293T Cells

This protocol describes the standard procedure for culturing and passaging Human Embryonic Kidney (HEK293T) cells, a commonly used cell line for studying LRRK2.

Materials:

-

HEK293T cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

T-75 cell culture flasks

-

6-well plates

Procedure:

-

Maintain HEK293T cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.

-

When cells reach 80-90% confluency, aspirate the culture medium.

-

Wash the cell monolayer once with 5-10 mL of sterile PBS.

-

Aspirate the PBS and add 2-3 mL of 0.25% Trypsin-EDTA. Incubate for 2-3 minutes at 37°C until cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete culture medium.

-

Collect the cell suspension in a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh, pre-warmed complete culture medium.

-

For Western blot analysis, seed the cells in 6-well plates at a density of 4.5 x 10^5 to 6.0 x 10^5 cells per well in 2 mL of medium.[4] Allow cells to adhere overnight before treatment.

Treatment of Cells with this compound

Materials:

-

HEK293T cells seeded in 6-well plates

-

This compound stock solution (10 mM in DMSO)

-

Complete culture medium

Procedure:

-

Prepare working solutions of this compound by diluting the 10 mM stock solution in complete culture medium to the desired final concentrations (e.g., 0.01, 0.03, 0.1, 0.3, 1, 3 µM).

-

Aspirate the medium from the wells of the 6-well plate containing the HEK293T cells.

-

Add 2 mL of the medium containing the desired concentration of this compound to each well. Include a vehicle control well treated with the same concentration of DMSO as the highest inhibitor concentration.

-

After incubation, proceed with cell lysis for Western blot analysis.

Cell Viability (Cytotoxicity) Assay

This protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the effect of this compound on cell viability.

Materials:

-

HEK293T cells

-

96-well plates

-

Complete culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

-

Seed HEK293T cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.

-

Aspirate the medium from the wells and add 50 µL of fresh medium and 50 µL of the 2x inhibitor solutions to the respective wells.

-

Incubate the plate for 24-48 hours at 37°C.

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until purple formazan crystals are visible.

-

Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well.

-

Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Western Blot Analysis of LRRK2 Phosphorylation

Materials:

-

Treated HEK293T cells in 6-well plates

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies:

-

Phospho-LRRK2 (Ser935) antibody (1:1000 dilution)

-

Total LRRK2 antibody (1:1000 dilution)[5]

-

GAPDH or β-Actin antibody (1:1000 - 1:10,000 dilution)

-

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis:

-

Wash the treated cells once with ice-cold PBS.

-

Add 100-150 µL of ice-cold lysis buffer to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (protein lysate) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95°C for 5 minutes.

-

Load the samples onto an SDS-PAGE gel and run the electrophoresis.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-LRRK2 Ser935) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection:

-

Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

-

To analyze total LRRK2 and a loading control, the membrane can be stripped and re-probed with the respective antibodies.

-

In Vitro LRRK2 Kinase Assay

This protocol describes a method to measure the kinase activity of recombinant LRRK2 in the presence of an inhibitor using a peptide substrate (LRRKtide).

Materials:

-

Recombinant LRRK2 enzyme

-

LRRKtide peptide substrate

-

Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

This compound

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add 1 µL of the inhibitor solution or DMSO (vehicle control).

-

Add 2 µL of recombinant LRRK2 enzyme solution.

-

Add 2 µL of a substrate/ATP mix (containing LRRKtide and ATP).

-

Incubate at room temperature for 120 minutes.

-

Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

Mandatory Visualizations

Caption: LRRK2 Signaling Pathway and Inhibition by this compound.

Caption: Workflow for Analyzing LRRK2 Phosphorylation.

References

Application Notes and Protocols: In Vivo Dosing of Hg-10-102-01 in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hg-10-102-01 is a potent, selective, and brain-penetrable inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).[1] Activating mutations in LRRK2 are associated with an increased risk of Parkinson's disease, making LRRK2 an important therapeutic target.[2] this compound effectively inhibits both wild-type LRRK2 and the common G2019S mutant.[2][3] This document provides detailed protocols for the in vivo administration of this compound in mouse models to study its effects on LRRK2 activity.

The primary mechanism of action for this compound is the inhibition of LRRK2 kinase activity. This is often assessed by measuring the dephosphorylation of LRRK2 at serine residues 910 and 935, which is a downstream indicator of inhibitor engagement.[1][2][4]

Data Presentation

In Vitro Potency of this compound

| Target | IC50 (nM) |

| Wild-Type LRRK2 | 20.3 nM[1][5][6], 23.3 nM[3] |

| LRRK2 [G2019S] Mutant | 3.2 nM[1][3][6] |

| LRRK2 [A2016T] Mutant | 153.7 nM[6] |

| LRRK2 [G2019S + A2016T] Mutant | 95.9 nM[4] |

| MNK2 | 600 nM[1] |

| MLK1 | 2100 nM[1] |

In Vivo Pharmacokinetics in C57BL/6 Mice

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Half-life (t½) | 0.13 h[1] | - |

| Plasma Exposure (AUC) | 74.85 h·ng/mL[7] | - |

| Oral Bioavailability (%F) | - | 67%[1] |

In Vivo Dose-Dependent Inhibition of LRRK2 Phosphorylation

| Dose (mg/kg, i.p.) | Brain | Spleen | Kidney |

| 10 | Partial Inhibition[1] | ~80-90% Inhibition[8] | Inhibition Observed[1] |

| 30 | Partial Inhibition (~40%)[1][8] | >90% Inhibition[8] | Inhibition Observed[1] |

| 50 | Near Complete Inhibition (~70%)[1][2][8] | >90% Inhibition[8] | Near Complete Inhibition[1] |

| 100 | Near Complete Inhibition (~70%)[1][8] | >90% Inhibition[8] | Near Complete Inhibition[1] |

Experimental Protocols

Compound Preparation and Formulation

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.2

-

Sterile, light-protected tubes

-

Vortex mixer

-

Sonicator (recommended)[5]

Protocol:

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound in DMSO. For example, 30 mg/mL[4] or 50 mg/mL.[5]

-

Warm the vial to room temperature before opening.

-

Add the required volume of DMSO to the this compound powder.

-

Vortex thoroughly to dissolve. Sonication may be required to achieve full dissolution.[5]

-

Store the stock solution at -80°C for long-term storage (up to 1 year) or -20°C for shorter-term storage (up to 1 month).[3] Avoid repeated freeze-thaw cycles.[3]

-

-

Working Solution Formulation for Intraperitoneal (i.p.) Injection:

-

On the day of the experiment, thaw the stock solution.

-

Dilute the stock solution to the final desired concentration using an appropriate vehicle. A common vehicle is a mixture of DMSO and PBS.

-

Important: The final concentration of DMSO in the injected solution should be kept low to avoid toxicity. For normal mice, the DMSO concentration should be below 10%. For more sensitive mouse strains, it should be kept below 2%.[5]

-

Example for a 10 mg/kg dose in a 25g mouse (assuming a 10 mg/mL stock in DMSO and a 200 µL injection volume):

-

Required dose: 10 mg/kg * 0.025 kg = 0.25 mg

-

Volume of stock: 0.25 mg / 10 mg/mL = 25 µL

-

Final injection volume: 200 µL

-

Diluent (PBS) volume: 200 µL - 25 µL = 175 µL

-

Final DMSO concentration: (25 µL / 200 µL) * 100% = 12.5% (This may need to be adjusted down by increasing the injection volume or reformulating).

-

-

It is recommended to perform a solvent-negative control experiment to ensure the vehicle has no non-specific effects.[5]

-

In Vivo Dosing Protocol

Materials:

-

Male C57BL/6 mice (or other appropriate strain)

-

Formulated this compound working solution

-

Sterile syringes and needles (e.g., 27-gauge)

-

Animal scale

Protocol:

-

Acclimate animals to the housing conditions before the experiment.

-

Weigh each mouse accurately on the day of dosing to calculate the precise injection volume.

-

Administer this compound via intraperitoneal (i.p.) injection. Doses ranging from 10 mg/kg to 100 mg/kg have been shown to be effective.[1]

-

A single dose is sufficient to observe inhibition of LRRK2 phosphorylation.[1]

-

The peak effect on brain LRRK2 phosphorylation is observed approximately 1 hour post-injection.[7]

-

At the desired time point (e.g., 1 hour post-dose), euthanize the mice according to approved institutional protocols.

-

Promptly collect tissues of interest (e.g., brain, kidney, spleen).[1]

-

Flash-freeze the tissues in liquid nitrogen and store them at -80°C until further analysis.

Protocol: Assessment of LRRK2 Inhibition by Western Blot

Materials:

-

Frozen tissue samples

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Homogenizer

-

Bradford assay or BCA assay kit for protein quantification

-

SDS-PAGE gels

-

Western blot apparatus

-

PVDF or nitrocellulose membranes

-

Primary antibodies:

-

Anti-pSer935-LRRK2

-

Anti-pSer910-LRRK2

-

Anti-total LRRK2

-

Anti-GAPDH or β-actin (loading control)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Protein Extraction:

-

Thaw tissue samples on ice.

-

Add ice-cold lysis buffer and homogenize the tissue.

-

Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.

-

Collect the supernatant containing the soluble protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a Bradford or BCA assay.

-

-

Western Blotting:

-

Normalize protein amounts for all samples and prepare them for SDS-PAGE.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-pSer935-LRRK2) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Analysis:

-

Quantify the band intensities.

-

Normalize the phosphorylated LRRK2 signal to the total LRRK2 signal to determine the extent of inhibition.

-

Mandatory Visualizations

Signaling Pathway

Caption: this compound inhibits LRRK2 kinase activity, preventing Rab10 phosphorylation.

Experimental Workflow

Caption: Workflow for in vivo evaluation of this compound efficacy in mouse models.

Dose-Response Logic

Caption: Logical flow for determining the effective in vivo dose of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Brain Penetrant LRRK2 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound | LRRK2 | TargetMol [targetmol.com]

- 6. apexbt.com [apexbt.com]

- 7. LRRK2 Inhibitor III, this compound - Calbiochem | 438195 [merckmillipore.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Hg-10-102-01 Stock Solution Preparation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of Hg-10-102-01, a potent and selective inhibitor of Leucine-Rich Repeat Kinase 2 (LRRK2).

Compound Information

This compound is a brain-penetrable LRRK2 inhibitor investigated for its potential in Parkinson's disease research.[1][2] It selectively inhibits both wild-type LRRK2 and the G2019S mutant, which is commonly associated with the disease.[1][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₀ClN₅O₃ | [2][5][6] |

| Molecular Weight | 377.83 g/mol | [5][6] |

| CAS Number | 1351758-81-0 | [2][5] |

| Appearance | Off-white to crystalline solid | [2] |

| Purity | ≥98% | [2] |

Solubility Data

This compound exhibits solubility in various organic solvents, with Dimethyl Sulfoxide (DMSO) being the most common and effective for preparing high-concentration stock solutions.[1][2][5]

Table 2: Solubility of this compound in Common Solvents

| Solvent | Solubility | Reference |

| DMSO | ≥ 50 mg/mL (132.33 mM) | [1][5] |

| DMF | 10 mg/mL | [2] |

| Ethanol | 0.3 mg/mL | [2] |

| DMSO:PBS (pH 7.2) (1:4) | 0.2 mg/mL | [2] |

| Water | Insoluble | [7] |

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a common starting concentration for in vitro experiments.

Materials:

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or vials (amber or covered in foil)

-

Calibrated micropipettes

-

Vortex mixer

-

Sonicator (optional, but recommended)[5]

-

Analytical balance

Procedure:

-

Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.7783 mg of the compound.

-

Solvent Addition: Add the calculated volume of DMSO to the vial containing the this compound powder. For 3.7783 mg, add 1 mL of DMSO.

-

Dissolution:

-

Cap the vial tightly.

-

Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, sonication is recommended to aid dissolution.[5]

-

-